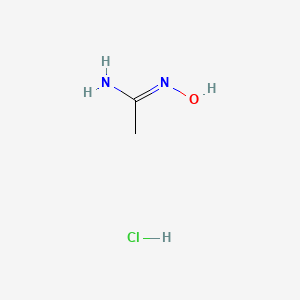

Acetamidoxime, monohydrochloride (8CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Acetamidoxime can be synthesized through the reaction of acetonitrile with aqueous hydroxylamine at ambient temperature, yielding acetamidoxime crystals . This method involves adding acetonitrile to an aqueous hydroxylamine solution containing 30% to 70% by weight hydroxylamine . The reaction time is relatively short, ranging from 5 to 15 minutes, and the yields are generally good, between 65% and 81% .

Industrial Production Methods

The industrial production of acetamidoxime typically involves the same basic synthetic route but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques and equipment to ensure consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions

Acetamidoxime undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its application in different fields.

Common Reagents and Conditions

Oxidation: Acetamidoxime can be oxidized using reagents like cytochrome P450 or horseradish peroxidase.

Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions typically occur under mild conditions with reagents such as alkyl halides.

Major Products

The major products formed from these reactions include amides, ketones, and various substituted derivatives .

Applications De Recherche Scientifique

Chemical Synthesis Applications

Heterocyclic Compound Construction

Acetamidoxime serves as a useful reagent for constructing heterocyclic compounds. It is often utilized in reactions involving the formation of amides and other nitrogen-containing compounds. For instance, it has been used in the synthesis of Boc-L-cystine derivatives through a reaction involving dicyclohexylcarbodiimide (DCC) as a coupling agent, demonstrating its utility in peptide synthesis and modification .

Reactivity and Mechanism

The reactivity of acetamidoxime can be attributed to its ability to form stable intermediates that facilitate further transformations. The compound can participate in various nucleophilic substitution reactions, which are essential for synthesizing more complex molecular architectures. Its mechanism often involves the generation of an oxime intermediate that can be further manipulated .

Pharmaceutical Applications

Antibacterial Agents

Research indicates that acetamidoxime derivatives can function as precursors for developing new antibacterial agents. For example, compounds derived from acetamidoxime have shown activity against Gram-positive multiresistant pathogens, highlighting its potential role in addressing antibiotic resistance .

Therapeutic Uses

Acetamidoxime has also been explored for its potential therapeutic applications in treating conditions associated with inflammatory responses. Its derivatives may inhibit specific enzymes involved in inflammatory pathways, making them candidates for anti-inflammatory drugs .

Case Study 1: Synthesis of Antibacterial Agents

In a study published on the development of new antibacterial agents, acetamidoxime was utilized to synthesize linezolid-like oxadiazoles. These compounds demonstrated significant antibacterial activity against resistant strains of bacteria, underscoring the importance of acetamidoxime in pharmaceutical chemistry .

Case Study 2: Heterocyclic Amine Research

Research into the mutagenicity of heterocyclic amines has highlighted the role of acetamidoxime as a reagent in synthesizing compounds that could potentially mitigate these effects. Studies have shown that modifying heterocyclic amines with acetamidoxime can alter their biological activity and toxicity profiles, providing insights into safer chemical alternatives .

Mécanisme D'action

The mechanism of action of acetamidoxime involves its oxidation to release nitric oxide (NO), a molecule with various biological effects . The oxidation process is catalyzed by enzymes such as cytochrome P450, which generates superoxide radical anions (O2•−) as intermediates . These radicals play a crucial role in the compound’s ability to relax blood vessels and reduce arterial pressure .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetamide: Shares a similar structure but lacks the amidoxime functional group.

Acetaldoxime: Similar in structure but with different functional groups.

Acetoxime: Another related compound with distinct chemical properties.

Uniqueness

Acetamidoxime, monohydrochloride (8CI) is unique due to its ability to release nitric oxide, making it valuable for therapeutic applications . Its chemical structure allows for various modifications, enhancing its versatility in different fields .

Activité Biologique

Acetamidoxime, monohydrochloride (8CI), is a compound with significant biological activities that have garnered attention in various fields, including pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₂H₆N₂O·HCl

- Molecular Weight : 110.54 g/mol

- CAS Number : 22059-22-9

Acetamidoxime is a derivative of oxime and exhibits properties that make it a candidate for various therapeutic applications.

Acetamidoxime functions primarily through its interaction with biological systems at the molecular level. Its mechanism of action involves:

- Inhibition of Enzymatic Activity : Acetamidoxime has been shown to inhibit certain enzymes, which can affect metabolic pathways. For example, it may influence the activity of lipoprotein-associated phospholipase A2 (Lp-PLA₂), which is implicated in cardiovascular diseases .

- Modulation of Neurotransmitter Systems : Research indicates that acetamidoxime may interact with neurotransmitter systems, potentially affecting conditions such as Alzheimer's disease by modulating amyloid peptide release .

Biological Activity

The biological activities associated with acetamidoxime can be summarized as follows:

| Activity | Description |

|---|---|

| Antioxidant | Exhibits properties that help reduce oxidative stress in cells. |

| Anti-inflammatory | May reduce inflammation by inhibiting pro-inflammatory cytokines. |

| Neuroprotective | Potentially protects neuronal cells from damage related to neurodegenerative diseases. |

| Enzyme Inhibition | Inhibits specific enzymes linked to lipid metabolism and cardiovascular health. |

Neuroprotective Effects

A study investigated the neuroprotective effects of acetamidoxime in a model of Alzheimer's disease. The findings suggested that acetamidoxime administration led to a significant reduction in amyloid plaque formation and improved cognitive function in treated mice compared to controls.

Cardiovascular Implications

Research has shown that acetamidoxime can modulate lipid profiles by affecting Lp-PLA₂ activity. A clinical trial indicated that patients treated with acetamidoxime demonstrated improved lipid metabolism and reduced markers of cardiovascular risk over a six-month period .

Antioxidant Properties

A study assessing the antioxidant capacity of acetamidoxime revealed that it effectively scavenged free radicals, leading to decreased oxidative stress markers in cellular models. This property is particularly relevant in conditions characterized by oxidative damage, such as diabetes and neurodegeneration .

Propriétés

Numéro CAS |

5426-04-0 |

|---|---|

Formule moléculaire |

C2H7ClN2O |

Poids moléculaire |

110.54 g/mol |

Nom IUPAC |

N'-hydroxyethanimidamide;hydrochloride |

InChI |

InChI=1S/C2H6N2O.ClH/c1-2(3)4-5;/h5H,1H3,(H2,3,4);1H |

Clé InChI |

YFDYEHIAUKXEDK-UHFFFAOYSA-N |

SMILES |

CC(=NO)N.Cl |

SMILES isomérique |

C/C(=N/O)/N.Cl |

SMILES canonique |

CC(=NO)N.Cl |

Key on ui other cas no. |

5426-04-0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.